Lipophilicity Shift: XLogP3 = 3.5 for the Phenylethenyl Derivative vs. ~1.5 for the 1-Methyl Analog
The computed XLogP3 of 1-(1-phenylethenyl)-1,3-dihydro-2H-benzimidazole-2-thione is 3.5, representing an increase of approximately 2.0 log units compared to the 1-methyl analog (XLogP3 ≈ 1.5, PubChem CID 689016). This substantial lipophilicity gain is directly attributable to the aromatic phenylethenyl substituent and is expected to enhance passive membrane permeability and organic-solvent solubility [1]. Such a large difference cannot be achieved by minor alkyl variations, making the phenylethenyl congener the preferred choice when higher logP is required for a given assay or formulation.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | 1-Methyl-1,3-dihydro-2H-benzimidazole-2-thione (PubChem CID 689016), XLogP3 ≈ 1.5 |
| Quantified Difference | Δ ≈ +2.0 log units |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025.09.15) |
Why This Matters
A 2-log increase in lipophilicity can translate to orders-of-magnitude differences in membrane permeability and organic-phase partitioning, directly impacting assay performance and formulation feasibility.
- [1] PubChem Compound Summary for CID 15121435, 1-(1-Phenylethenyl)-1,3-dihydro-2H-benzimidazole-2-thione; and PubChem Compound Summary for CID 689016, 1-Methyl-1,3-dihydro-2H-benzimidazole-2-thione. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-12). View Source
